![molecular formula C21H28N4O2 B1681504 4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide CAS No. 94345-47-8](/img/structure/B1681504.png)

4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide

Vue d'ensemble

Description

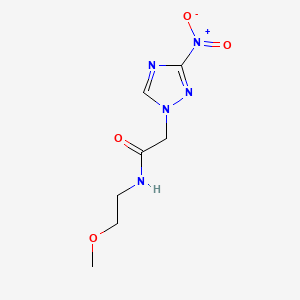

4,4'-[Heptane-1,7-diylbis(oxy)]dibenzenecarboximidamide (HBDBC) is a novel chemical compound that has been used in various scientific research applications. HBDBC is used in a variety of scientific research fields, ranging from in vivo and in vitro studies, to biochemical and physiological effects. This article will discuss the various aspects of HBDBC, including its synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Solid State Electrical Conductivity

Research in materials science has explored the electrical properties of complexes formed from novel organic compounds, demonstrating their potential as semiconducting materials. For example, a study investigated the electrical conductivity properties of copper complexes with novel organic ligands, revealing semiconducting properties and providing insights into their activation energies and type of electrical conductivity (Aydogdu et al., 2003).

Phase Behaviour of Supramolecular Liquid Crystals

In the realm of supramolecular chemistry, research has been conducted on the phase behavior of liquid crystal dimers, highlighting the role of hydrogen bonding. This work underscores the complexity of interactions in liquid crystalline systems and the potential for designing materials with specific thermal and optical properties (Martinez-Felipe & Imrie, 2015).

Degradation Mechanisms of Environmental Pollutants

Environmental science research has elucidated the degradation mechanisms of harmful organic compounds, such as dioxins, through processes like mechanochemical treatments. These studies are crucial for developing effective methods for environmental decontamination and understanding the fate of pollutants (Nomura et al., 2005).

Antifungal and Agricultural Chemical Development

In medicinal and agricultural chemistry, novel organic compounds have been synthesized and evaluated for their potential as fungicidal agents. This research contributes to the development of new treatments for plant diseases, showcasing the application of organic synthesis in addressing practical challenges in agriculture (He et al., 2015).

Mécanisme D'action

Target of Action

Heptamidine is a potent inhibitor of the calcium-binding protein S100B . S100B is a protein involved in several intracellular and extracellular functions, including regulation of protein phosphorylation and enzyme activities, calcium homeostasis, regulation of cytoskeletal components, and regulation of transcriptional factors. Overexpression of S100B has been associated with certain types of cancer, including melanoma .

Mode of Action

It is believed that heptamidine interacts with its target, s100b, and inhibits its activity . This inhibition could lead to a disruption in the various cellular processes that S100B is involved in, such as protein phosphorylation and enzyme activities .

Biochemical Pathways

Given the role of s100b in protein phosphorylation, enzyme activities, and regulation of transcriptional factors, it is likely that heptamidine’s inhibition of s100b affects these pathways .

Pharmacokinetics

For pentamidine, a related compound, it is known that it is completely absorbed when given intravenously or intramuscularly . When inhaled through a nebulizer, Pentamidine accumulates in the bronchoalveolar fluid of the lungs at a higher concentration compared to injections . It is possible that Heptamidine may have similar pharmacokinetic properties.

Result of Action

The inhibition of S100B by Heptamidine can lead to a decrease in the processes regulated by S100B, such as protein phosphorylation and enzyme activities . This could potentially lead to a decrease in the proliferation of cells that overexpress S100B, such as melanoma cells .

Propriétés

IUPAC Name |

4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJKKCRARYRWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)